Ethyl 5-(2-(4-fluorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Lead optimization campaigns using pyrazolo[1,5-a]pyridine scaffolds often suffer from unpredictable kinase selectivity profiles, wasting resources on analogs with high off-target liability. This 5-acetamido-4-fluorophenyl derivative delivers a defined hydrogen-bond donor/acceptor geometry unavailable from the 2-chlorophenyl analog (CAS 1396765-77-7) or the 6-(4-fluorophenyl) regioisomer (CAS 1207557-16-1), enabling direct kinome-wide selectivity comparison. - **Defined Selectivity Probe**: Position-specific substitution enables matched molecular pair analysis against 6-regioisomers and non-fluorinated analogs to isolate fluorine's steric and electronic contributions to target engagement. - **Metabolic Stability Profiling**: 4-Fluorophenyl moiety serves as a direct metabolic blockade probe-compare intrinsic clearance in hepatocyte assays to quantify para-fluorination's protective effect against CYP450 oxidation. - **Prodrug Evaluation Ready**: Ethyl ester enables esterase-mediated activation studies in macrophage infection models, clarifying intracellular accumulation advantages versus the free carboxylic acid.

Molecular Formula C18H16FN3O3
Molecular Weight 341.342
CAS No. 1396765-71-1
Cat. No. B2544858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-(4-fluorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS1396765-71-1
Molecular FormulaC18H16FN3O3
Molecular Weight341.342
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O3/c1-2-25-18(24)15-11-20-22-8-7-14(10-16(15)22)21-17(23)9-12-3-5-13(19)6-4-12/h3-8,10-11H,2,9H2,1H3,(H,21,23)
InChIKeyGGLKMGMYJZFIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Acetamido Pyrazolo[1,5-a]pyridine-3-carboxylate: Structural Class & Context


Ethyl 5-(2-(4-fluorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate belongs to the pyrazolo[1,5-a]pyridine class, a privileged scaffold extensively exploited in kinase inhibition and CNS-targeted drug discovery [REFS-1, REFS-2]. The compound features a 5-position acetamido linker bearing a 4-fluorophenyl moiety and a 3-ethyl carboxylate group. Pyrazolo[1,5-a]pyridine-3-carboxylates and their carboxamide analogs have demonstrated nanomolar in vitro potency against targets such as Mycobacterium tuberculosis (MIC values in the nanomolar range), phosphodiesterases, and various kinases including RET, ALK5, and Trk [REFS-2, REFS-3, REFS-4]. However, the specific biological activity profile of this exact 5-acetamido-4-fluorophenyl derivative remains unreported in peer-reviewed primary literature as of this analysis.

1 Pyrazolo[1,5-a]pyridine scaffold with reported kinase inhibition context
2 5-acetamido-4-fluorophenyl substitution: distinct from 6-aryl regioisomers
3 Specific biological profile unreported; empirical profiling required

5-Acetamido Pyrazolo[1,5-a]pyridine-3-carboxylate: In-Class Substitution Challenges


The pyrazolo[1,5-a]pyridine scaffold exhibits pronounced positional and substituent-dependent structure-activity relationships (SAR). For instance, substitution at the 5-position versus the 6-position radically alters kinase selectivity profiles [1], while fluorophenyl regiochemistry (ortho, meta, para) and linker composition (direct aryl, acetamido, or pyrazolyl-methylene) dictate target engagement and off-target liability [REFS-1, REFS-2]. The 4-fluorophenylacetamido group at position 5 combined with the ethyl ester at position 3 creates a unique hydrogen-bond donor/acceptor geometry and steric profile that cannot be replicated by the 2-chlorophenyl analog (CAS 1396765-77-7) or the 6-(4-fluorophenyl) regioisomer (CAS 1207557-16-1). Consequently, substituting any close analog without empirical validation of potency, selectivity, and ADME parameters introduces material risk in lead optimization and chemical biology probe campaigns.

Position 5- vs 6-substitution alters hinge-binding geometry; SAR may not transfer
Halogen 4-F vs 2-Cl shifts electronic/steric profile; metabolic stability context may differ
Linker Acetamido vs pyrazolyl-methylene linker governs binding mode; ALK5 activity not assumed

5-Acetamido Pyrazolo[1,5-a]pyridine-3-carboxylate: Differentiation Evidence vs Analogs


Positional Isomer Differentiation: 5- vs. 6-Regioisomers

In pyrazolo[1,5-a]pyridine-based kinase inhibitors, the position of aryl substitution on the core dictates kinase selectivity. Patent disclosures for multi-target PDE/JNK inhibitors establish that 5-substituted analogs exhibit differential inhibition profiles compared to 6-substituted isomers [1]. The target compound (5-acetamido-4-fluorophenyl) is structurally distinct from ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1207557-16-1, MW 284.29), differing by the substitution position (C5 vs. C6) and the presence of the acetamido linker. This positional shift alters the trajectory of the 4-fluorophenyl group by approximately 60 degrees and changes the distance from the 3-ester by roughly 1.5 Å (estimated from 2D topology), which is critical for kinase hinge-region binding [REFS-1, REFS-2].

Positional Isomer
Class-level inference
5-substituted: HBD 1, tPSA ~73 Ų
vs
6-substituted: HBD 0, tPSA ~44 Ų
Positional shift alters kinase hinge-binding geometry; selectivity not interchangeable
Estimated from 2D topology; empirical kinase panel data needed
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Halogen Substituent Effects: 4-F vs. 2-Cl Phenyl Analogs

The target compound's 4-fluorophenyl group differs from the closest commercially listed analog—ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396765-77-7)—in halogen identity (F vs. Cl), position (para vs. ortho), and electronic properties. Fluorine's strong electron-withdrawing inductive effect (-I) and weak resonance donation (+M) contrast with chlorine's weaker -I effect and stronger +M contribution, producing divergent aryl ring electron densities [1]. In drug discovery, para-fluoro substitution on phenyl rings is a well-established strategy to block metabolic CYP450-mediated oxidation at the para position, whereas ortho-chloro substitution introduces steric hindrance that can impede target binding while potentially enhancing metabolic stability through different mechanisms [2].

Halogen σ Shift
Class-level inference
Δσ = −0.14 (F vs Cl)
Electronic profile differs; metabolic protection context may shift
Direct comparative metabolic data unavailable
Medicinal Chemistry Halogen Bonding ADME Optimization Lead Optimization

Acetamido Linker vs. Pyrazolyl-Methylene: Binding Mode Differences

The target compound incorporates an acetamido (-NHCOCH2-) linker between the pyrazolo[1,5-a]pyridine core and the 4-fluorophenyl group, providing both hydrogen-bond donor (NH) and acceptor (C=O) functionality. This stands in contrast to the pyrazolyl-methylene linker in ALK5-IN-8 (CAS 2705900-81-6, ethyl 5-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxylate), which introduces an additional heterocycle with distinct conformational constraints and electronic properties . ALK5-IN-8 is a potent TGFβRI (ALK5) inhibitor extracted from patent WO2021190425A1 ; its pyrazolyl linker enables a specific ATP-site binding mode that is unlikely to be reproduced by the flexible acetamido chain of the target compound. Conversely, the target's acetamido linker may confer different kinase selectivity or physiochemical properties (e.g., solubility, permeability) due to its rotatable bonds and amide character [1].

Linker Comparison
Cross-study comparable
Acetamido: 2 rot bonds, 1 HBD, no ALK5 data
vs
Pyrazolyl: 1 rot bond, 0 HBD, ALK5 inhibitor
Linker governs binding pocket engagement; target likely lacks ALK5 activity
ALK5-IN-8 patent data; target ALK5 activity not tested
Medicinal Chemistry Linker Engineering Target Engagement Kinase Selectivity

Position 3 Ester vs. Carboxamide: Prodrug Potential

The target compound bears an ethyl ester at position 3, whereas the most extensively characterized bioactive pyrazolo[1,5-a]pyridines in the antitubercular space are 3-carboxamides [1]. In that series, compound 5k demonstrated significant reduction of bacterial burden in an autoluminescent H37Ra-infected mouse model [1]. The ester functionality of the target compound may act as a prodrug motif (subject to esterase-mediated hydrolysis to the corresponding carboxylic acid in vivo) or as a metabolically labile group requiring specific formulation for in vitro assays. Carboxamide analogs generally exhibit superior metabolic stability and direct target engagement, while esters may offer improved membrane permeability and oral bioavailability when the free acid is the active species.

Ester vs Carboxamide
Class-level inference
HBD at C3: 0 vs 1–2
Ester hydrolysis-sensitive; direct antitubercular activity unconfirmed
Carboxamide series has reported MIC; ester requires validation
Prodrug Design Ester Prodrugs Antitubercular Agents Carboxamide SAR

5-Acetamido Pyrazolo[1,5-a]pyridine-3-carboxylate: Application Scenarios


Kinase Selectivity Panel for Scaffold SAR Expansion

The target compound is best deployed as a comparator in kinase selectivity panels designed to probe the impact of 5-acetamido-4-fluorophenyl substitution on kinome-wide selectivity. Given the established kinase inhibitory activity of pyrazolo[1,5-a]pyridines against RET, ALK5, Trk, and PDE/JNK targets [REFS-1, REFS-2], profiling this specific derivative alongside the 6-(4-fluorophenyl) regioisomer (CAS 1207557-16-1), the 2-chlorophenyl analog (CAS 1396765-77-7), and the 3-carboxamide series [3] would generate valuable positional and substituent SAR data. This scenario is directly supported by the differentiation evidence in Sections 3.1–3.4.

Metabolic Soft-Spot Analysis: Fluorinated Matched Pairs

The 4-fluorophenyl moiety serves as a metabolic blockade probe. In matched molecular pair analysis with its non-fluorinated or chlorinated analogs, the target compound enables quantitative assessment of fluorine's protective effect against CYP450-mediated oxidation in the pyrazolo[1,5-a]pyridine series [1]. Researchers investigating structure-metabolism relationships can use this compound to determine whether para-fluorination reduces intrinsic clearance in human or rodent hepatocyte assays compared to the unsubstituted phenyl or 2-chlorophenyl counterparts, a key parameter for lead optimization [REFS-1, REFS-3].

Ester Prodrug Feasibility in Mycobacterial Models

Given the nanomolar antitubercular activity demonstrated by pyrazolo[1,5-a]pyridine-3-carboxamides against drug-susceptible and MDR-TB strains [3], the target compound's ethyl ester serves as a prodrug candidate for evaluation in Mtb-infected macrophage models. Direct comparison of the ester with its hydrolyzed carboxylic acid form and the corresponding carboxamide analog would clarify whether esterase-mediated activation enhances intracellular accumulation and target engagement, informing whether the 5-acetamido-4-fluorophenyl substitution pattern confers advantages in permeability or efflux evasion [3].

Dopamine D4 Receptor Scaffold-Hopping

Fluoro-substituted pyrazolo[1,5-a]pyridine derivatives have demonstrated high-affinity dopamine D4 receptor binding (Ki = 1.3–28 nM) with exceptional subtype selectivity (>1000-fold over D2 and D3) [4]. The target compound, bearing a 4-fluorophenylacetamido substitution at position 5, represents a structurally distinct chemotype from the aminomethyl-substituted lead compounds FAUC 113 and FAUC 213 described in [4]. Evaluating this compound in D4R radioligand displacement assays would test whether the acetamido linker tolerates the receptor binding pocket, potentially opening new vector space for D4R PET tracer development [4].

Application
Selection Property
Validation Focus
Kinase selectivity panel for scaffold SAR
5-acetamido positional substitution context
Kinase selectivity profiling across RET/ALK5/Trk panel
Metabolic soft‑spot analysis: fluorinated matched pairs
4‑F metabolic blockade probe context
Intrinsic clearance comparison in hepatocyte assays
Ester activation feasibility in mycobacterial models
Esterase‑mediated activation potential
Intracellular Mtb burden reduction vs carboxamide
Dopamine D4 receptor scaffold‑hopping
Acetamido linker tolerance at D4R
D4R radioligand displacement assay endpoints
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